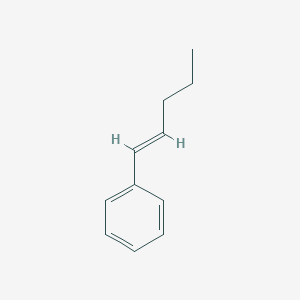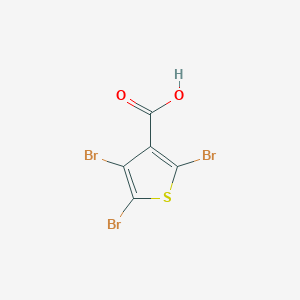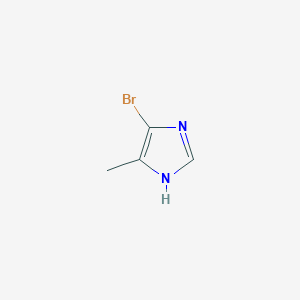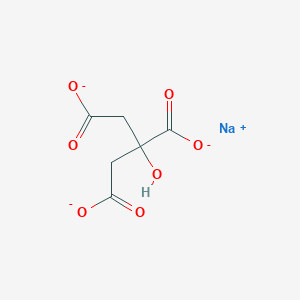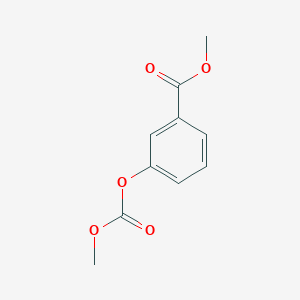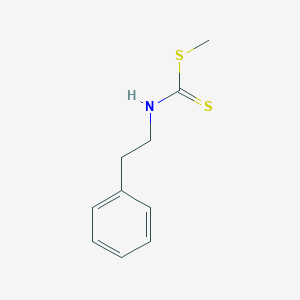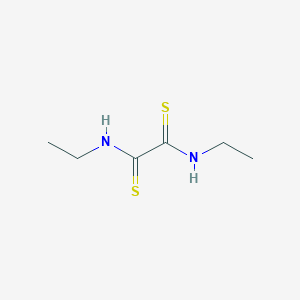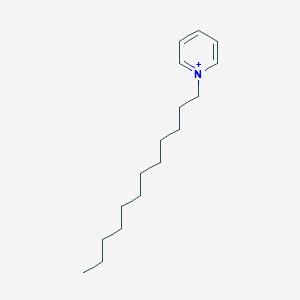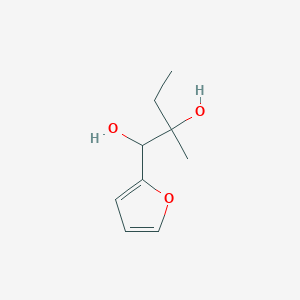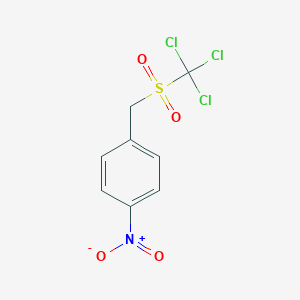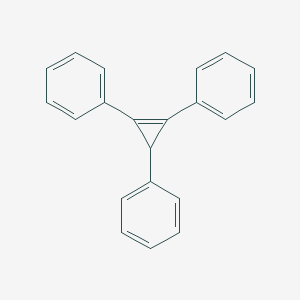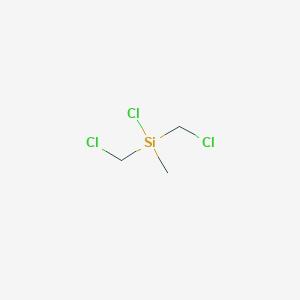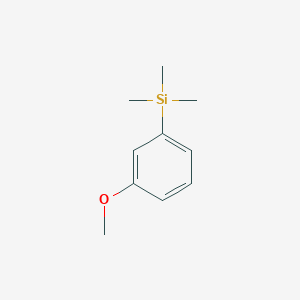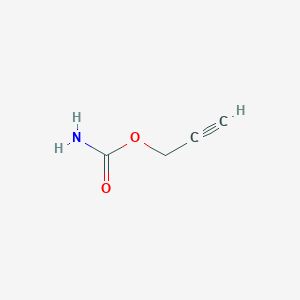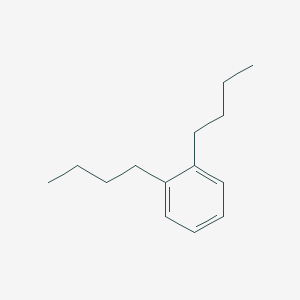
1,2-Dibutylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibutylbenzene is a chemical compound that belongs to the family of alkylbenzenes. It is a colorless liquid with a molecular formula of C14H20. This compound is widely used in various industries, including pharmaceuticals, perfumes, and plastics.
Applications De Recherche Scientifique
1,2-Dibutylbenzene is widely used in scientific research, particularly in the field of organic chemistry. It is used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a solvent and a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1,2-Dibutylbenzene is not well understood. However, it is believed to act as a non-specific inhibitor of enzymes involved in various metabolic pathways. It may also interact with cell membranes, altering their structure and function.
Effets Biochimiques Et Physiologiques
1,2-Dibutylbenzene has been shown to have various biochemical and physiological effects. It has been found to be toxic to certain microorganisms, such as bacteria and fungi. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,2-Dibutylbenzene in lab experiments include its availability, low cost, and ease of handling. However, its toxicity and potential health hazards must be taken into consideration when handling it in the laboratory.
Orientations Futures
There are several future directions for research on 1,2-Dibutylbenzene. One area of research is its potential use as a drug target for the treatment of various diseases, such as cancer and inflammation. Another area of research is its potential use as a biomarker for exposure to environmental toxins. Additionally, further studies are needed to understand its mechanism of action and potential health effects.
In conclusion, 1,2-Dibutylbenzene is a widely used chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential uses and health effects.
Méthodes De Synthèse
The synthesis of 1,2-Dibutylbenzene can be achieved through various methods, including Friedel-Crafts alkylation, hydrogenation, and isomerization. The most commonly used method is Friedel-Crafts alkylation, where benzene is reacted with butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Propriétés
Numéro CAS |
17171-73-2 |
|---|---|
Nom du produit |
1,2-Dibutylbenzene |
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
1,2-dibutylbenzene |
InChI |
InChI=1S/C14H22/c1-3-5-9-13-11-7-8-12-14(13)10-6-4-2/h7-8,11-12H,3-6,9-10H2,1-2H3 |
Clé InChI |
NMUWSGQKPAEPBA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=CC=C1CCCC |
SMILES canonique |
CCCCC1=CC=CC=C1CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



